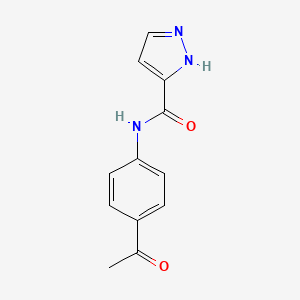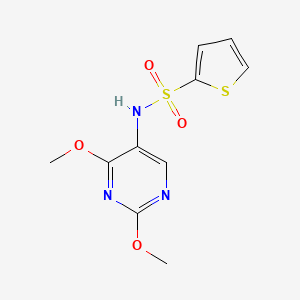
2-(3-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H23ClN4O3 and its molecular weight is 366.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antifungal Applications : A study by Patel, Agravat, and Shaikh (2011) elaborated on the synthesis of new pyridine derivatives, including structures similar to the compound , showing variable and modest activity against investigated strains of bacteria and fungi. This highlights the compound's potential in antimicrobial research (Patel et al., 2011).
Cytotoxic Activities : Ghasemi, Sharifi, and Mojarrad (2020) investigated piperazin-2-one derivatives for their cytotoxic activities against cancer and normal cell lines, indicating the potential of similar compounds in cancer research (Ghasemi et al., 2020).
PPARpan Agonist Synthesis : Guo and colleagues (2006) described an efficient synthesis of a potent PPARpan agonist, illustrating the compound's relevance in metabolic disorder research (Guo et al., 2006).
Antibacterial, Antifungal, and Cytotoxic Activities : Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives, demonstrating significant antibacterial, antifungal, and cytotoxic activities, suggesting the compound's utility in antimicrobial and anticancer studies (Gan et al., 2010).
σ1 Receptor Antagonist for Pain Management : Díaz and colleagues (2020) reported the synthesis and pharmacological activity of pyrazoles, including a σ1 receptor antagonist clinical candidate for pain treatment, showcasing the compound's potential in pain management (Díaz et al., 2020).
Electrochemical Synthesis : Amani and Nematollahi (2012) conducted electrochemical syntheses involving compounds similar to the target, pointing to innovative synthetic routes that could be applied for its synthesis (Amani & Nematollahi, 2012).
Anti-HIV Activity : Al-Masoudi, Al-Soud, De Clercq, and Pannecouque (2007) synthesized new derivatives showing in vitro anti-HIV activity, suggesting the compound's use in antiviral research (Al-Masoudi et al., 2007).
properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3.ClH/c1-19-7-6-18-17(19)21-10-8-20(9-11-21)16(22)13-24-15-5-3-4-14(12-15)23-2;/h3-7,12H,8-11,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBVYRANUXRUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=CC(=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2670942.png)
![4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2670944.png)
![[4-(2-fluorophenyl)piperazino][1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2670945.png)

![N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B2670947.png)
![9-((4-Fluorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2670948.png)
![4-[(7-Methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2670949.png)
![(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2670950.png)
![(E)-3-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B2670951.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2670952.png)
